4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7
4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7
An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-(3,5-Difluorophenyl)benzaldehyde is a bi-aryl organic compound that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde "handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold in medicinal chemistry and materials science. The specific placement of fluorine atoms at the meta positions confers unique electronic properties and enhances biological activity compared to non-fluorinated analogues.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its spectroscopic signature, key reactive pathways, and its applications in modern research, particularly in the development of novel therapeutics.
The Strategic Importance of the 3,5-Difluorobiphenyl Scaffold
In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance binding affinity to biological targets.[1] 4-(3,5-Difluorophenyl)benzaldehyde harnesses this "privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily elaborated into a vast array of functional groups and complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 4-(3,5-Difluorophenyl)benzaldehyde gives rise to a distinct set of physical and spectral characteristics essential for its identification and application.
Physicochemical Properties
The compound's properties reflect a balance between the aromatic hydrocarbon backbone and the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug candidates.[1]
| Property | Value | Source |
| CAS Number | 221018-03-7 | [1] |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.2 g/mol | [1] |
| LogP | 3.44 | [1] |
| Polar Surface Area | 17.07 Ų | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-Difluorophenyl)benzaldehyde.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing between 1700-1720 cm⁻¹.[1] Additional characteristic peaks include C-H stretching vibrations from the aldehyde group around 2720-2820 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C ring vibrations.[3] The C-F bond vibrations also contribute to the fingerprint region, typically below 1300 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR provides unambiguous structural confirmation.[1]
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¹H NMR : The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.8-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two doublets, while the protons on the difluorophenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atoms.
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¹³C NMR : The aldehyde carbon will appear as a singlet around δ 190-193 ppm. The spectrum will also show multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature.
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¹⁹F NMR : The fluorine spectrum will show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent ortho-protons on the same ring.
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Synthesis and Purification: The Suzuki-Miyaura Pathway
The most versatile and widely employed method for constructing the C-C bi-aryl bond in 4-(3,5-Difluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is favored for its mild conditions, tolerance of various functional groups (including aldehydes), and the general non-toxicity of its boron-based reagents.[4][5] There are two primary, equally viable synthetic routes.
Exemplary Experimental Protocol (Route B)
This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle, while the base is required for the transmetalation step.[4]
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Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), to the flask under a positive pressure of inert gas.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(3,5-Difluorophenyl)benzaldehyde.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical transformation: the highly reactive aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally versatile synthetic intermediate.
The aldehyde functionality can be readily converted into other groups:
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.[1]
-
Reductive Amination: Condensation with a primary or secondary amine followed by reduction yields a secondary or tertiary amine, respectively. This is one of the most common methods for introducing nitrogen-containing pharmacophores.
-
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium) produces secondary alcohols.[1]
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds or amines to form chalcones, imines, or related structures.[1]
Applications in Research and Development
The unique structural attributes of 4-(3,5-Difluorophenyl)benzaldehyde make it a valuable tool in several R&D sectors.
Medicinal Chemistry
This compound is primarily explored as a lead structure or intermediate in drug discovery.[1] Studies have suggested that derivatives possess potential antibacterial and anticancer properties.[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a mechanism for its biological effects.[1] The aldehyde serves as a convenient attachment point for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic, and electronically tuned binding element.
Materials Science
The rigid, conjugated bi-aryl core of 4-(3,5-Difluorophenyl)benzaldehyde makes it a candidate for the synthesis of advanced materials.[1] It could be incorporated into polymers or liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-tune properties such as thermal stability, dielectric constant, and molecular ordering.[1][2]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols are mandatory when handling 4-(3,5-Difluorophenyl)benzaldehyde. While a specific safety data sheet (SDS) for this exact compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for safe handling procedures.[7][8][9][10]
-
Hazards: Expected to cause skin, eye, and respiratory irritation.[10] May be harmful if inhaled or swallowed.[7][11] It is also classified as a combustible liquid.[7][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[11] Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as the compound may be sensitive to air, light, and moisture.[7][11]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7][8]
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